Sigma Receptor and TSPO Binding: W-18's Divergent Off-Target Profile Versus W-15's 5-HT2 Antagonism
In direct head-to-head radioligand binding assays conducted within the same study, W-18 (4-nitro analog) displayed weak but measurable binding to sigma receptors and the peripheral benzodiazepine receptor/translocator protein (TSPO) with a Ki of 271 nM [1]. In contrast, W-15 (des-nitro analog) showed no significant sigma/TSPO binding but instead exhibited competitive antagonist activity at 5-HT2 serotonin receptor subtypes, with Schild analysis-derived pA2 values of 7.20 at 5-HT2A, 5.38 at 5-HT2B, and 6.88 at 5-HT2C receptors [1][2]. This complete functional divergence—arising from the presence or absence of a single 4-nitro substituent—demonstrates that W-18 and W-15 are not interchangeable for any assay targeting sigma receptors, TSPO, or serotonergic pathways.
| Evidence Dimension | Receptor binding affinity and functional activity (sigma/TSPO vs 5-HT2) |
|---|---|
| Target Compound Data | W-18: Ki = 271 nM at sigma receptors and peripheral benzodiazepine receptor (TSPO); no significant 5-HT2 activity |
| Comparator Or Baseline | W-15: No significant sigma/TSPO binding; competitive 5-HT2 antagonist with pA2 = 7.20 (5-HT2A), 5.38 (5-HT2B), 6.88 (5-HT2C) |
| Quantified Difference | Qualitative functional divergence: W-18 sigma/TSPO binder vs W-15 5-HT2 antagonist; nitro substituent is the sole structural determinant |
| Conditions | Radioligand binding assays using cloned human receptors expressed in HEK293 cells; functional calcium mobilization assays (FLIPR(TETRA)) for 5-HT2 subtypes; Schild analysis for competitive antagonism determination |
Why This Matters
For research programs targeting sigma receptors or TSPO, or for toxicological screening panels requiring differentiation between W-18 and W-15, sole-source procurement of authenticated W-18 reference material is mandatory because the W-15 analog will produce false-negative results in sigma/TSPO assays and false-positive results in 5-HT2 assays.
- [1] Huang XP, Che T, Mangano TJ, Le Rouzic V, Pan YX, Majumdar S, Cameron MD, Baumann MH, Pasternak GW, Roth BL. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. JCI Insight. 2017 Nov 16;2(22):e97222. doi: 10.1172/jci.insight.97222. Table 2, Figure 6, Figure 7. View Source
- [2] Huang XP, Che T, Mangano TJ, et al. Pharmacology of W-18 and W-15. bioRxiv. 2016 Jul 24. doi: 10.1101/065623. Figure 6 and Figure 7: Schild analysis of W-15 competitive antagonism at 5-HT2 receptors. View Source
